

N-Phenylmaleimide: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-Phenylmaleimide**, covering its chemical identity, physicochemical properties, key chemical reactions with detailed experimental protocols, and its emerging role in drug development, particularly in oncology.

Chemical Identity and Properties

N-Phenylmaleimide, with the CAS number 941-69-5, is a chemical compound from the maleimide family.[1][2][3] It is also known by other names such as 1-Phenyl-1H-pyrrole-2,5-dione.[2]

Physicochemical Properties

N-Phenylmaleimide is a yellow crystalline powder or needles.[2] A summary of its key quantitative properties is presented in the table below.



Property	Value	Source(s)
CAS Number	941-69-5	[1][2][3]
Molecular Formula	C10H7NO2	[2][3]
Molecular Weight	173.17 g/mol	[1][2]
Melting Point	85-87 °C	[2][4]
Boiling Point	162-163 °C at 12 mmHg	[2][4]
Density	1.329 g/cm ³	[2]
Solubility	Slightly soluble in water. Soluble in methanol, ethanol, benzene, and acetone.	[2][4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **N-Phenylmaleimide** and its application in key chemical reactions.

Synthesis of N-Phenylmaleimide

The synthesis of **N-Phenylmaleimide** is typically a two-step process involving the formation of maleanilic acid followed by cyclodehydration.[6][7]

Step 1: Synthesis of Maleanilic Acid

- In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.
- Once the maleic anhydride is fully dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel.
- Stir the resulting thick suspension at room temperature for 1 hour.
- Cool the mixture to 15-20 °C in an ice bath.[6]

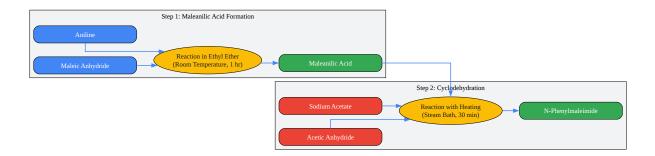


• Collect the maleanilic acid product by suction filtration. The expected yield is 97-98%.[6]

Step 2: Synthesis of N-Phenylmaleimide

- In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.
- Add the 316 g of maleanilic acid obtained in the previous step.[6]
- Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[6]
- Cool the reaction mixture to near room temperature in a cold water bath.
- Pour the mixture into 1.3 L of ice water to precipitate the product.[6]
- Collect the crude **N-Phenylmaleimide** by suction filtration.[6]
- Wash the product three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.[6]
- Dry the product. The expected yield of crude N-Phenylmaleimide is 75-80%.[6]
 Recrystallization from cyclohexane can be performed for further purification.[6]





Synthesis of N-Phenylmaleimide Workflow

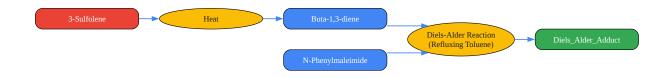
Diels-Alder Reaction

N-Phenylmaleimide is an effective dienophile in Diels-Alder reactions.[7][8] The following is a general protocol for the reaction of **N-Phenylmaleimide** with in situ generated buta-1,3-diene. [9]

- In situ Generation of Buta-1,3-diene: Buta-1,3-diene is generated by the thermal extrusion of sulfur dioxide from 3-sulfolene.[9]
- Reaction Setup: In a round-bottom flask, combine N-Phenylmaleimide and 3-sulfolene in a suitable solvent such as toluene.[9]
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) to facilitate the generation of buta-1,3-diene and its subsequent reaction with **N-Phenylmaleimide**.[9]



- Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.



Diels-Alder Reaction Workflow

1,3-Dipolar Cycloaddition with Nitrones

N-Phenylmaleimide can also participate in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.[10] While a detailed, step-by-step universal protocol is not readily available due to the variability in nitrone substrates and reaction conditions, a general procedure is as follows:

- Reactant Preparation: Dissolve the chosen nitrone and N-Phenylmaleimide in a suitable solvent.
- Reaction: The reaction is typically carried out with stirring at a specific temperature, which
 can range from room temperature to elevated temperatures, for a duration determined by the
 reactivity of the substrates.
- Monitoring and Work-up: The reaction progress is monitored by techniques like TLC. Upon completion, the solvent is removed, and the crude product is purified, often by column chromatography.



The reaction of α -(4-Methoxy)phenyl-N-Phenyl nitrone with **N-Phenylmaleimide** has been reported to yield the syn isoxazolidine, while the reaction with α -(2-fluoro)phenyl-N-phenyl nitrone gives the anti-isoxazolidine.[10]



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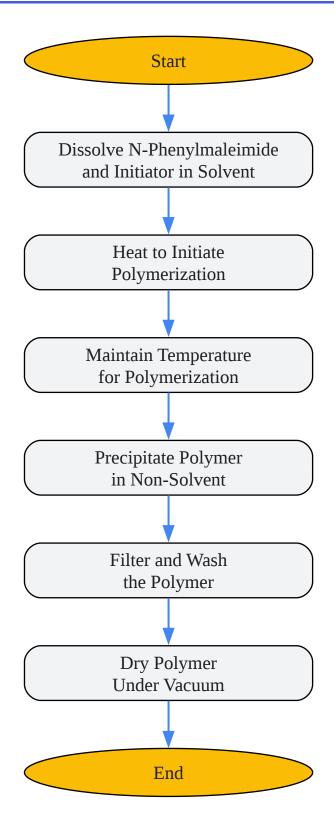
1,3-Dipolar Cycloaddition General Scheme

Polymerization of N-Phenylmaleimide

N-Phenylmaleimide is a monomer used in the synthesis of polymers with enhanced thermal stability.[11][12] A general workflow for the free-radical polymerization of **N-Phenylmaleimide** is described below.

- Monomer and Initiator Preparation: Purify N-Phenylmaleimide and the chosen free-radical initiator (e.g., AIBN or benzoyl peroxide) if necessary.[12]
- Polymerization Setup: In a reaction vessel, dissolve N-Phenylmaleimide and the initiator in a suitable solvent (e.g., DMSO).[11][13]
- Reaction: Heat the solution to a specific temperature (e.g., 60-80 °C) to initiate
 polymerization and maintain this temperature for a set period (e.g., several hours to 48
 hours).[11]
- Precipitation and Purification: At intervals or at the end of the reaction, precipitate the
 polymer by adding the reaction solution dropwise to a non-solvent like methanol (which may
 contain a small amount of HCl).[11]
- Isolation and Drying: Collect the precipitated polymer by filtration, wash it repeatedly with the non-solvent and deionized water, and then dry it under vacuum to a constant weight.[11]





N-Phenylmaleimide Polymerization Workflow



Role in Drug Development: Targeting Glioblastoma

Recent research has highlighted the potential of **N-Phenylmaleimide** as a therapeutic agent in the treatment of glioblastoma (GBM), a highly aggressive brain tumor.[14][15] **N-Phenylmaleimide** acts as an inhibitor of the malate-aspartate shuttle (MAS) by targeting the solute carrier family 25 member 11 (SLC25A11) protein.[14][15][16][17]

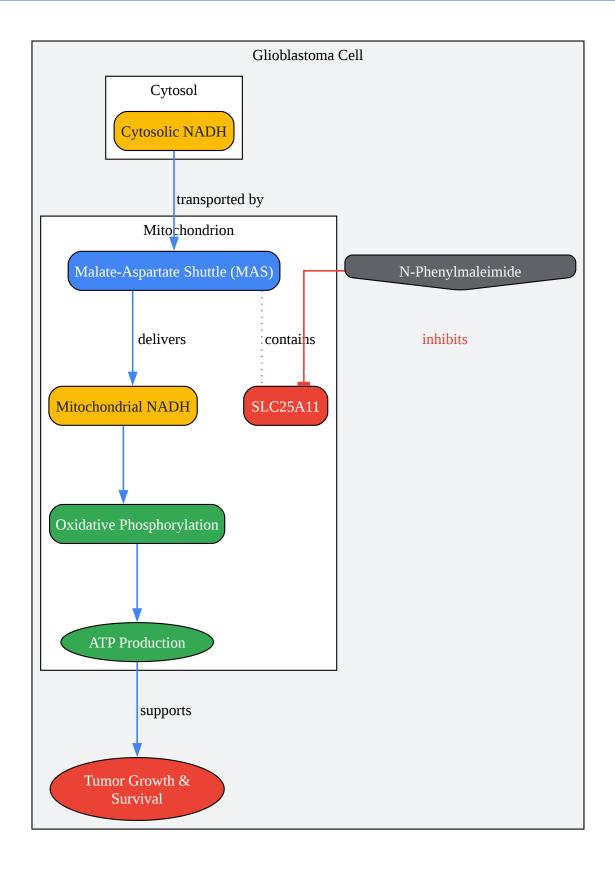
Signaling Pathway

The malate-aspartate shuttle is a crucial metabolic pathway that transports cytosolic NADH equivalents into the mitochondria for ATP production through oxidative phosphorylation.[14][17] Glioblastoma cells exhibit a high dependence on this shuttle for their energy needs.[14][15]

N-Phenylmaleimide inhibits SLC25A11, an antiporter protein that is a key component of the MAS.[14][15] This inhibition disrupts the transport of NADH into the mitochondria, leading to a decrease in ATP production and a switch in the cancer cells' bioenergetics.[14][15] The consequences of this disruption include:

- Decreased cell viability and proliferation.[14]
- Inhibition of cell-cycle and mitotic processes.[14]
- Reduced stemness and invasive properties of glioblastoma cells.[14]
- Suppression of tumor growth in vivo.[14][15]





N-Phenylmaleimide's Mechanism of Action in Glioblastoma



This targeted inhibition of a critical metabolic pathway in cancer cells makes **N- Phenylmaleimide** a promising candidate for further investigation and development as an anticancer therapeutic.

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